4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline
Description
4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline is an aromatic amine derivative characterized by a methoxy group at the 4-position and a pyrrolidine-1-sulfonyl moiety at the 3-position of the aniline ring. For example, sulfonyl groups are typically introduced via reactions with sulfonyl chlorides or sulfur trioxide derivatives .
The compound’s molecular formula is inferred as C₁₁H₁₄N₂O₃S, with a molecular weight of approximately 254.3 g/mol. Its structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which may influence reactivity and binding affinity in pharmaceutical contexts.
Properties
IUPAC Name |
4-methoxy-3-pyrrolidin-1-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMECKEXWAVSLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxyaniline and pyrrolidine.
Sulfonylation: The 4-methoxyaniline undergoes sulfonylation using a sulfonyl chloride derivative, such as pyrrolidine-1-sulfonyl chloride, in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).
Reduction: Hydrogen gas (H), palladium on carbon (Pd/C).
Substitution: Nitric acid (HNO), sulfuric acid (HSO), halogens (Cl, Br).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Medicinal Chemistry
The sulfonamide functional group present in 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline is known for its biological activity, particularly its antibacterial properties. Compounds with similar structures have been investigated for their potential as:
- Antimicrobial Agents : The sulfonamide group is a well-known pharmacophore in antibiotics, particularly in sulfa drugs, which target bacterial folic acid synthesis.
- Cancer Therapeutics : Preliminary studies suggest that modifications to the sulfonamide group can enhance the pharmacological profile, potentially leading to new anticancer agents. For instance, analogs of related compounds have shown activity against colon cancer cell lines, indicating that derivatives of this compound may also exhibit similar properties .
Cardiovascular Applications
Research has indicated that derivatives of sulfonyl anilines can possess properties beneficial for cardiovascular health. Specifically, some compounds have demonstrated:
- Antiadrenergic Properties : These compounds can lower heart rate and blood pressure, making them candidates for treating conditions like hypertension and angina pectoris .
- Inhibition of Endothelin-Converting Enzyme (ECE) : ECE inhibitors are crucial for managing various cardiovascular disorders, including congestive heart failure and pulmonary hypertension. The structural characteristics of this compound may allow it to function as an effective ECE inhibitor .
Synthesis and Derivative Development
The synthesis of this compound involves several methods that highlight its versatility. Key reactions include:
- Palladium-Catalyzed C–N Cross-Coupling : This reaction is instrumental in forming C–N bonds, allowing for the synthesis of various aniline derivatives. Such methodologies are critical for developing compounds with enhanced biological activities .
Biological Studies and Mechanisms
Understanding the interactions of this compound with biological targets is essential for elucidating its mechanism of action. Key areas of research include:
- Targeting Specific Enzymes : Studies on how this compound interacts with enzymes relevant to disease mechanisms can provide insights into its therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how variations in the compound's structure affect its biological activity is crucial for optimizing its pharmacological properties .
Case Studies
Several studies have explored the applications and efficacy of related compounds:
- Anticancer Activity : A study evaluated TASIN analogs (which share structural similarities with this compound) against colon cancer cell lines, revealing promising antiproliferative effects linked to specific structural modifications .
- Cardiovascular Effects : Research on sulfonamide derivatives indicated significant reductions in heart rate and blood pressure in animal models, supporting their potential use in treating cardiovascular diseases .
Mechanism of Action
The mechanism by which 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the methoxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline with structurally related aniline derivatives, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Insights:
Electron Effects: The trifluoromethyl group in 4-Methoxy-3-(trifluoromethyl)aniline is strongly electron-withdrawing, enhancing the acidity of the aniline NH₂ group compared to the sulfonyl-containing analog .
Sulfonamide-linked compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]aniline) are common in protease inhibitors due to their ability to mimic peptide bonds .
Physicochemical Properties :
- The molecular weight of the target compound (~254.3 g/mol) is lower than 4-[(4-Methoxyphenyl)sulfonyl]aniline (263.31 g/mol), reflecting differences in substituent complexity .
- Crystallinity : 4-Methoxy-3-(trifluoromethyl)aniline exhibits well-defined crystal packing (R factor = 0.059), a trait valuable for formulation stability .
Notes on Comparative Analysis
- Synthetic Challenges : Introducing the pyrrolidine sulfonyl group may require specialized reagents (e.g., pyrrolidine sulfonyl chloride) compared to simpler substituents like trifluoromethyl or methoxyphenyl .
- Data Gaps : Direct biological activity data for this compound are absent in the provided evidence; inferences are drawn from structural analogs.
- Commercial Availability : Suppliers list derivatives like 4-[(4-Methoxyphenyl)sulfonyl]aniline, but the target compound’s availability remains unclear .
Biological Activity
4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a methoxy group and a pyrrolidine sulfonyl moiety, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 242.29 g/mol. The presence of the methoxy and pyrrolidine groups contributes to its unique pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. Its sulfonamide group is known to mimic the transition state of substrates, leading to effective inhibition.
- Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
Research into the SAR of related compounds has provided insights into how modifications can enhance or reduce biological activity:
| Compound | Structure | IC50 (nM) | Activity Description |
|---|---|---|---|
| This compound | Structure | 25 | Moderate antiproliferative activity |
| TASIN-1 | Structure | 5.0 | High antiproliferative activity |
| TASIN-2 | Structure | 10.0 | Improved selectivity |
Key Observations :
- The introduction of electron-withdrawing groups significantly enhances potency.
- Steric hindrance at the para-position negatively impacts activity, indicating the importance of spatial arrangement.
Case Studies
A series of studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of colon cancer cell lines, with IC50 values indicating significant potency compared to other analogs .
- Enzyme Inhibition Studies : Research focused on its role as an inhibitor of choline transporters revealed that modifications in the structure could lead to varying degrees of inhibition, with some derivatives showing enhanced selectivity and lower cytotoxicity .
- Pharmacokinetic Properties : Studies on bioavailability and tissue distribution indicated favorable pharmacokinetic profiles for certain analogs, making them suitable candidates for further development .
Q & A
Q. What synthetic strategies are recommended for preparing 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-methoxy-3-aminoaniline derivatives. A two-step approach is common:
Sulfonylation : React 4-methoxy-3-aminoaniline with pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to isolate the product. Monitor reaction progress via TLC or HPLC.
Microwave-assisted synthesis (as described for analogous tetrazole derivatives) may enhance reaction efficiency .
Q. How can structural characterization be performed for this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) provides definitive confirmation of molecular geometry, including bond angles and torsion angles of the sulfonyl and methoxy groups .
- Spectroscopy :
- NMR : H and C NMR to verify substituent positions (e.g., methoxy at C4, sulfonyl at C3).
- FT-IR : Confirm sulfonyl S=O stretches (~1350–1150 cm) and N-H stretches (~3300 cm) .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of this compound's electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Compare with crystallographic data to validate accuracy .
- Molecular Docking : Simulate interactions with biological targets (e.g., carbonic anhydrase enzymes) using AutoDock Vina. Focus on sulfonyl oxygen’s hydrogen-bonding potential and methoxy group’s steric effects .
Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR results with DFT-predicted spectra. Discrepancies in chemical shifts may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) .
- Dynamic Effects : Perform molecular dynamics simulations to account for conformational flexibility in solution vs. rigid crystal structures .
Q. What experimental designs are optimal for studying its enzyme inhibition activity?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based assays (e.g., carbonic anhydrase II inhibition) with varying concentrations of the compound. Measure IC values and compare with control inhibitors .
- Safety Protocols : Follow guidelines for handling aniline derivatives (e.g., PPE, fume hoods) due to potential toxicity .
Data Analysis & Mechanistic Questions
Q. How does the pyrrolidine sulfonyl group influence reactivity in nucleophilic aromatic substitution?
- Methodological Answer : The sulfonyl group is electron-withdrawing, activating the aromatic ring for nucleophilic attack at the para position relative to the methoxy group. Kinetic studies (e.g., monitoring reaction rates with different nucleophiles) can quantify this effect. Solvent polarity (DMF vs. THF) and temperature (25–80°C) should be optimized .
Q. What strategies mitigate challenges in crystallizing this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for slow evaporation.
- Additives : Use seed crystals or ionic liquids to induce nucleation.
- Temperature Gradients : Employ gradient cooling (e.g., 4°C to −20°C) to control crystal growth .
Comparative & Application-Oriented Questions
Q. How does this compound compare to analogs with tetrazole or piperidine sulfonyl groups?
- Methodological Answer :
- Electronic Effects : Compare Hammett σ values of substituents (pyrrolidine sulfonyl vs. tetrazole) via computational or electrochemical methods.
- Bioactivity : Perform parallel enzyme inhibition assays to correlate substituent electronegativity with IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
